2-(Carboxycarbonyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-oxalobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O5/c10-7(9(13)14)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLOMAIEONDOLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10200776 | |

| Record name | Phthalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528-46-1 | |

| Record name | Phthalonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Trimellitic Anhydride (CAS 528-46-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical Identity and Nomenclature

The compound identified by CAS number 528-46-1 is most commonly known in industrial and research settings as Trimellitic Anhydride (TMA) .[1][2] While the name 2-(Carboxycarbonyl)benzoic acid accurately describes the structure of its hydrolyzed form, Trimellitic Anhydride is the parent compound, existing as the cyclic anhydride of trimellitic acid (1,2,4-benzenetricarboxylic acid).[3]

This distinction is critical; the anhydride form possesses significantly different reactivity, particularly towards nucleophiles, compared to its tri-acid hydrolysis product.[1] Throughout this guide, the compound will be referred to as Trimellitic Anhydride or TMA.

Key Identifiers:

-

IUPAC Name: 1,3-dioxo-2-benzofuran-5-carboxylic acid[1]

-

Common Names: Trimellitic Anhydride, 4-Carboxyphthalic anhydride, TMAN[1]

-

CAS Number: 528-46-1 (formerly 552-30-7 which is now the CAS for the acid)

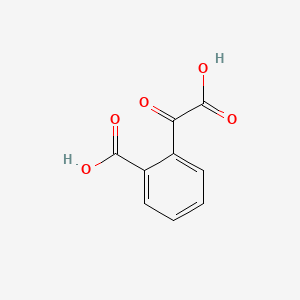

Caption: Chemical structure of Trimellitic Anhydride.

Section 2: Physicochemical and Spectroscopic Properties

TMA is a colorless to white crystalline solid, often supplied as flakes or a powder.[2][4] Its physicochemical properties are dominated by the presence of both a reactive anhydride ring and a carboxylic acid group on an aromatic backbone.

Physicochemical Data

The key properties of Trimellitic Anhydride are summarized below. This data is essential for designing experimental conditions, ensuring storage stability, and predicting reactivity.

| Property | Value | Source(s) |

| Appearance | Colorless to white crystalline solid/flakes | [2][4] |

| Melting Point | 161–168 °C | [4][6] |

| Boiling Point | 390 °C (at standard pressure) | [4][6] |

| Density | 1.55 g/cm³ (at 20 °C) | [4] |

| Vapor Pressure | <0.01 hPa (at 20 °C) | [4] |

| Water Solubility | < 1 g/L (at 20 °C); slowly hydrolyzes | [4] |

| Solubility (Organic) | Highly soluble in acetone, DMF, ethyl acetate | [4][7] |

| log Kow | ~1.2–2.3 (moderate) | [4] |

Expert Insight: The low water solubility figure can be misleading. TMA is hygroscopic and reacts with moisture, even atmospheric, to hydrolyze into trimellitic acid.[1][6] This reaction is exothermic and can accelerate.[5] Therefore, for any non-aqueous reaction, rigorously dry solvents and inert atmosphere (e.g., nitrogen or argon) are paramount to prevent premature opening of the anhydride ring, which would alter the intended reaction pathway.

Spectroscopic Profile

Spectroscopic data is crucial for identity confirmation and purity assessment.

-

Infrared (IR) Spectroscopy: The most characteristic feature is the pair of strong carbonyl (C=O) stretching bands for the cyclic anhydride group, appearing at approximately 1850 cm⁻¹ and 1780 cm⁻¹ .[4] The carboxylic acid C=O stretch appears as a broader band around 1700 cm⁻¹, often overlapping with other signals. Aromatic C-H stretches are observed near 3000 cm⁻¹.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic protons appear as complex multiplets in the downfield region (typically 7.5-8.5 ppm). The acidic proton of the carboxyl group is often broad and may exchange with solvent, appearing over a wide chemical shift range.

-

¹³C NMR: Distinct signals for the anhydride and carboxylic carbonyl carbons are expected around 160-170 ppm. Aromatic carbons will resonate in the 120-140 ppm range.

-

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ at m/z 192 is expected. Common fragmentation patterns involve the loss of CO₂ (m/z 44) and CO (m/z 28) from the anhydride and carboxyl groups.[1]

Section 3: Synthesis and Experimental Protocols

Industrial Synthesis Overview

The primary industrial route to TMA is the liquid-phase catalytic air oxidation of 1,2,4-trimethylbenzene (pseudocumene) .[4][8] This process first yields trimellitic acid, which is then dehydrated to form the anhydride.[4][6]

Caption: Industrial synthesis workflow for Trimellitic Anhydride.

Laboratory-Scale Synthesis via Dehydration

For laboratory applications, TMA is conveniently prepared by the dehydration of trimellitic acid.

Protocol: Dehydration of Trimellitic Acid

-

Principle: This protocol relies on the thermal removal of a water molecule from the two adjacent carboxylic acid groups of trimellitic acid to form the stable five-membered anhydride ring. Acetic anhydride can be used as a dehydrating agent.

-

Materials:

-

Trimellitic acid (1,2,4-Benzenetricarboxylic acid)

-

Acetic anhydride

-

Toluene (optional, for azeotropic removal of acetic acid)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Filtration apparatus (Büchner funnel)

-

Drying oven or vacuum desiccator

-

-

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, combine 1 mole-equivalent of trimellitic acid with 1.5-2.0 mole-equivalents of acetic anhydride.

-

Heating: Heat the mixture under reflux with stirring for 2-4 hours. The trimellitic acid will dissolve as it reacts to form the soluble anhydride.

-

Removal of Byproducts: Cool the reaction mixture to room temperature. The product, trimellitic anhydride, may begin to crystallize. The excess acetic anhydride and the acetic acid byproduct can be removed by vacuum distillation.

-

Isolation: If the product crystallizes upon cooling, collect the solid by vacuum filtration and wash with a small amount of cold, dry toluene to remove residual impurities.

-

Drying: Dry the resulting white solid in a vacuum oven at 80-100°C to remove any remaining solvent and moisture.

-

Validation: Confirm the product's identity and purity by measuring its melting point (expected: 161–168 °C) and acquiring an IR spectrum (expected anhydride peaks at ~1850 and 1780 cm⁻¹).[4]

-

-

Trustworthiness Check: A sharp, well-defined melting point range is a strong indicator of high purity. Broad or depressed melting points suggest the presence of unreacted trimellitic acid or other impurities.

Section 4: Chemical Reactivity and Mechanistic Insights

The utility of TMA stems from its dual functionality. The anhydride group is highly electrophilic and susceptible to nucleophilic attack, while the carboxylic acid group is a weaker acid that can undergo esterification or amidation under different conditions. This allows for sequential or differential reactions.

Anhydride Ring-Opening Reactions

The primary reaction pathway involves the nucleophilic acyl substitution at one of the anhydride carbonyls. This reaction is facile and often occurs without a catalyst.

Mechanism: Reaction with an Alcohol (Esterification)

This reaction is fundamental to its use in producing plasticizers and polyester resins.[4][9] An alcohol (R-OH) attacks one of the carbonyl carbons, leading to the opening of the anhydride ring.

Caption: Reaction mechanism of TMA with an alcohol.

Causality: This selective ring-opening reaction produces a molecule that still contains two carboxylic acid groups (one newly formed, one original), which can then undergo further polymerization or cross-linking reactions, typically at higher temperatures or with catalysts. This two-stage reactivity is key to controlling the architecture of the final polymer.

Section 5: Applications in Research and Drug Development

While TMA's primary applications are industrial, its unique reactivity makes it relevant in specialized research contexts.

-

Polymer Synthesis: TMA is a critical monomer for high-performance polymers like polyamide-imides (PAIs) and polyesters, valued for their exceptional thermal stability and mechanical strength.[4][9] These materials are used in demanding applications from aerospace components to medical devices.[4]

-

Curing Agent: It serves as a hardener for epoxy and alkyd resins, creating durable cross-linked networks for coatings, adhesives, and composites.[4][6]

-

Plasticizers: Esterification of TMA with long-chain alcohols produces trimellitate plasticizers.[4][9] These are used in PVC for applications requiring high permanence and low volatility, such as automotive interiors and medical tubing.[4]

-

Drug Development & Immunology (Hapten Carrier): In a research context, TMA is a well-documented hapten .[1] A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. TMA readily reacts with nucleophilic residues on proteins (e.g., lysine) to form conjugates.[10] These TMA-protein adducts are used in animal models to study the mechanisms of chemical-induced occupational asthma and allergic sensitization.[10][11] For drug development professionals, understanding this property is crucial, as similar anhydride-containing structures could pose immunogenicity risks.

Section 6: Toxicological Profile and Safety

TMA must be handled as an extremely toxic and sensitizing agent .[12] Its health hazards are well-documented and severe.

-

Respiratory Sensitizer: The most significant hazard is its ability to cause immunological sensitization.[12][13] Inhalation of TMA dust can lead to occupational asthma, characterized by immediate or delayed coughing, wheezing, and shortness of breath.[10][14] Once an individual is sensitized, even minuscule future exposures can trigger a severe asthmatic attack.[14]

-

Pulmonary Edema: High-level acute exposure can cause noncardiac pulmonary edema (fluid accumulation in the lungs), which is a medical emergency and can occur without significant initial irritation to serve as a warning.[12][14]

-

Irritation: TMA is a severe irritant to the eyes, skin, and respiratory tract.[13][14] It can cause serious eye damage and skin burns upon contact.[13][14]

-

Allergic Skin Reaction: It may also cause an allergic skin reaction (contact dermatitis).[13][14]

Protocol: Safe Handling and Emergency Procedures

-

Engineering Controls: All handling of solid TMA must be conducted in a certified chemical fume hood or a glove box to prevent inhalation of dust.[13][15] Use local exhaust ventilation at points of emission.[13]

-

Personal Protective Equipment (PPE):

-

Respiratory: For any potential exposure outside of stringent containment, a NIOSH-approved respirator is required.[15][16]

-

Eye/Face: Wear chemical safety goggles and a face shield.[13][14]

-

Gloves: Use acid-resistant gloves (e.g., nitrile, neoprene). Consult manufacturer data for breakthrough times.[14]

-

Clothing: Wear a lab coat, closed-toe shoes, and consider additional protective clothing to prevent any skin contact.[12][14]

-

-

Handling Practices:

-

Emergency Procedures:

-

Inhalation: Remove the person to fresh air immediately. Seek urgent medical attention.[13]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention.

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[13] Seek immediate medical attention.

-

Spills: Evacuate the area. Do NOT use water. Dampen the spilled solid with 60-70% ethanol to prevent dust from becoming airborne, then carefully collect it into a sealed container for hazardous waste disposal.[5]

-

Section 7: References

-

Trimellitic anhydride. (2026-01-07). Google Arts & Culture. Retrieved from

-

Trimellitic anhydride (TMA). PENPET Petrochemical Trading. Retrieved from

-

Current Intelligence Bulletin 21: Trimellitic Anhydride (TMA) (78-121). NIOSH - CDC. Retrieved from

-

SAFETY DATA SHEET - TCI Chemicals. Retrieved from

-

Common Name: TRIMELLITIC ANHYDRIDE HAZARD SUMMARY. NJ.gov. Retrieved from

-

Green Trimellitic Anhydride and Hemimellitic Anhydride from Malic Acid. Iowa State University Digital Repository. Retrieved from

-

Trimellitic Anhydride - Safety Data Sheet. ChemicalBook. Retrieved from

-

Trimellitic anhydride. Wikipedia. Retrieved from

-

Synthesis of trimellitic acid anhydride. PrepChem.com. Retrieved from

-

SAFETY DATA SHEET. ChemDmart. Retrieved from

-

TRIMELLITIC ANHYDRIDE. Ataman Kimya. Retrieved from

-

Health Effects of Trimellitic Anhydride Occupational Exposure: Insights from Animal Models and Immunosurveillance Programs. PubMed. Retrieved from

-

TRIMELLITIC ANHYDRIDE. CAMEO Chemicals - NOAA. Retrieved from

-

Trimellitic anhydride. PubChem - NIH. Retrieved from

-

TRIMELLITIC ANHYDRIDE. Occupational Safety and Health Administration - OSHA. Retrieved from

-

Trimellitic Anhydride-Induced Allergic Response in the Lung: Role of the Complement System in Cellular Changes. NIH. Retrieved from

-

Health Effects of Trimellitic Anhydride Occupational Exposure: Insights from Animal Models and Immunosurveillance Programs. ResearchGate. Retrieved from

-

SDS English. Retrieved from

-

Trimellitic Anhydride(552-30-7) IR Spectrum. ChemicalBook. Retrieved from

-

Trimellitic Anhydride. Drug Information, Uses, Side Effects, Chemistry. Retrieved from

-

High-Performance Liquid Chromatography (HPLC) Analysis of Trimellitic Anhydride and Its Derivatives. Benchchem. Retrieved from

-

Trimellitic Anhydride: Uses, Supply & Sourcing Guide. Retrieved from

-

TRIMELLITIC ANHYDRIDE. Sanjay Chemicals (India) Pvt. Ltd.. Retrieved from

-

Fully Automated Determination of Trimellitic Anhydride in Saturated Polyester Resins Using Programmed Temperature Vaporization-Large Volume Injection-Gas Chromatography Previous Aqueous Derivatization with Triethyloxonium Tetrafluoroborate. ResearchGate. Retrieved from

-

Trimellitic anhydride. SIELC Technologies. Retrieved from

Sources

- 1. Trimellitic anhydride | C9H4O5 | CID 11089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. TRIMELLITIC ANHYDRIDE | Occupational Safety and Health Administration [osha.gov]

- 3. Trimellitic anhydride - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. TRIMELLITIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Trimellitic Anhydride | PENPET - Your chemical trading company [penpet.com]

- 7. sanjaychemindia.com [sanjaychemindia.com]

- 8. DSpace [dr.lib.iastate.edu]

- 9. Trimellitic Anhydride: Uses, Supply & Sourcing Guide [wigmoretrading.com]

- 10. Trimellitic Anhydride-Induced Allergic Response in the Lung: Role of the Complement System in Cellular Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Health Effects of Trimellitic Anhydride Occupational Exposure: Insights from Animal Models and Immunosurveillance Programs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Current Intelligence Bulletin 21: Trimellitic Anhydride (TMA) (78-121) | NIOSH | CDC [cdc.gov]

- 13. tcichemicals.com [tcichemicals.com]

- 14. nj.gov [nj.gov]

- 15. chemicalbook.com [chemicalbook.com]

- 16. chemdmart.com [chemdmart.com]

An In-depth Technical Guide to 2-(Carboxycarbonyl)benzoic Acid

This guide provides a comprehensive technical overview of 2-(Carboxycarbonyl)benzoic acid, a molecule of significant interest to researchers, scientists, and professionals in drug development and organic synthesis. This document delves into its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights and detailed methodologies.

Core Molecular Attributes

This compound, also known by its synonyms phthalonic acid and 2-oxalobenzoic acid, is an aromatic organic compound. Its structure is characterized by a benzene ring substituted with two carboxylic acid groups at adjacent positions, with one of them being an α-keto acid.

Molecular Formula and Weight

The chemical formula for this compound is C₉H₆O₅ [1]. This formula gives it a molecular weight of 194.14 g/mol [1].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 528-46-1 | [1] |

| Molecular Weight | 194.14 g/mol | [1] |

| Molecular Formula | C₉H₆O₅ | [1] |

| Melting Point | 140 °C | [2] |

| Boiling Point | 406.1 °C at 760 mmHg | [2] |

| Density | 1.515 g/cm³ | [2] |

| Water Solubility | 535 g/L at 15 °C | [2] |

| Flash Point | 213.6 °C | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process commencing from naphthalene. The overall synthetic pathway involves the oxidation of naphthalene to phthalic anhydride, followed by a subsequent reaction to yield the target molecule.

Synthetic Pathway Overview

Caption: Synthetic pathway from Naphthalene to this compound.

Experimental Protocol: A Plausible Route

Step 1: Oxidation of Naphthalene to Phthalic Anhydride

Naphthalene can be oxidized to phthalic anhydride using strong oxidizing agents like potassium permanganate or potassium dichromate[3]. Industrially, this is often achieved through catalytic oxidation with air[3].

Step 2: Conversion of Phthalic Anhydride to this compound

A subsequent reaction is required to convert phthalic anhydride to the final product. One potential, though less detailed, synthetic route involves the reaction of phthalic anhydride under specific conditions to yield phthalonic acid[1].

Illustrative Laboratory Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phthalic anhydride in a suitable solvent.

-

Reagent Addition: Introduce the necessary reagents for the oxidative cleavage of one of the carbonyl groups. This could potentially involve a multi-step process.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC)[1].

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated. Acidification with a strong acid like hydrochloric acid may be necessary to precipitate the carboxylic acid[1]. The crude product can then be purified by recrystallization.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dictated by the presence of two carboxylic acid functionalities, one of which is an α-keto acid. This unique arrangement allows for a range of chemical transformations.

Reactivity of the Carboxylic Acid Groups

Both carboxylic acid groups can undergo typical reactions such as esterification, amide formation, and reduction. The proximity of the two groups can also lead to intramolecular reactions, such as cyclization under certain conditions.

The Role of the α-Keto Acid Moiety

The α-keto acid functionality is a key feature, making the adjacent carboxylic acid more reactive. α-Keto acids are known to be versatile building blocks in organic synthesis and can participate in various cyclization and acylation reactions[4][5]. They can act as acylating agents, with the loss of carbon dioxide as a driving force for the reaction[4].

Caption: Key reactive sites and potential transformations of the molecule.

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds that are of interest in medicinal chemistry.

Precursor in Heterocyclic Synthesis

The bifunctional nature of this molecule makes it an ideal starting material for the construction of various heterocyclic scaffolds. These heterocyclic systems are often found in the core structures of pharmaceuticals and biologically active compounds[6]. For instance, it can be envisioned as a precursor for the synthesis of phthalazinones and other fused ring systems.

Building Block in Medicinal Chemistry

In drug discovery, the development of novel molecular scaffolds is crucial. Benzoic acid derivatives are frequently employed as building blocks in the design and synthesis of new therapeutic agents[7]. The unique substitution pattern of this compound offers opportunities for creating structurally diverse molecules with potential biological activity.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are limited, its expected spectral features can be predicted based on its functional groups and the analysis of similar compounds.

Expected Spectroscopic Data:

-

¹H NMR: The spectrum would likely show complex signals in the aromatic region (around 7-8.5 ppm) due to the disubstituted benzene ring. The two carboxylic acid protons would appear as broad singlets at a downfield chemical shift (typically >10 ppm), and their signals may be exchangeable with D₂O.

-

¹³C NMR: The spectrum would exhibit nine distinct carbon signals. The carbonyl carbons of the carboxylic acid and the α-keto acid would appear at the most downfield positions (typically in the range of 160-185 ppm)[8]. The aromatic carbons would resonate in the 120-140 ppm region.

-

Infrared (IR) Spectroscopy: A very broad O-H stretching band would be expected from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimers[8]. Strong C=O stretching absorptions would be present around 1700 cm⁻¹ for the carboxylic acid and potentially at a slightly different wavenumber for the α-keto carbonyl.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 194. Common fragmentation patterns for carboxylic acids include the loss of -OH (17 amu) and -COOH (45 amu)[8].

Safety, Handling, and Disposal

Proper safety precautions are essential when working with this compound and related chemicals.

Hazard Identification

Based on safety data for similar benzoic acid derivatives, this compound should be handled with care. It may cause skin and eye irritation, and inhalation of dust should be avoided[9][10].

Safe Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Disposal

Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.

References

- Wikipedia. (2024). Phthalic acid.

- Vedantu. (n.d.). Phthalic Acid: Properties, Synthesis, Uses & Formula Explained.

- New Journal of Chemistry. (2003). Phthalic acid, a versatile building block in organic-organometallic crystal engineering. RSC Publishing.

- PrepChem.com. (n.d.). Preparation of 2-benzoylbenzoic acid (o-benzoylbenzoic acid; benzophenone-2-carboxylic acid).

- Google Patents. (n.d.). US4431840A - Process for preparing 2-benzoylbenzoic acids.

- National Institute of Standards and Technology. (n.d.). 1 - SAFETY DATA SHEET.

- ResearchGate. (2023). Synthesis of Heterocycles from 2-Acylbenzoic Acids.

- ACS Publications. (2019). α-Keto Acids: Acylating Agents in Organic Synthesis. Chemical Reviews.

- Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. John Wiley & Sons, Ltd.

- ACS Publications. (2021).

- Google Patents. (n.d.). US1645180A - Process for producing benzoic acid from phthalic anhydride.

- MDPI. (2022). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.

- Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids.

- PrepChem.com. (n.d.). Synthesis of o-benzoyl benzoic acid.

- Science.gov. (n.d.). aromatic alpha-keto acids: Topics by Science.gov.

- ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)....

- PubMed Central. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.

- RSC Publishing. (n.d.). Analytical Methods.

- Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001870).

- National Institute of Standards and Technology. (n.d.). 2-Acetylbenzoic acid. NIST WebBook.

- Preprints.org. (2023).

- NIH. (n.d.).

- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.

- Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.

- The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d)

- Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes.

- Organic Chemistry Portal. (2022).

- ResearchGate. (n.d.).

- TCI Chemicals. (2019). Small Ring Building Blocks for Medicinal Chemistry.

- ResearchGate. (n.d.). A “building block triangle” representing building blocks for medicinal chemistry..

Sources

- 1. phthalonic acid synthesis - chemicalbook [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. Phthalic acid - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. preprints.org [preprints.org]

- 8. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 9. tsapps.nist.gov [tsapps.nist.gov]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2-(Carboxycarbonyl)benzoic Acid from Phthalic Anhydride

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 2-(Carboxycarbonyl)benzoic acid, more commonly known as o-phthalic acid, from its corresponding cyclic anhydride, phthalic anhydride. The synthesis, centered on a nucleophilic acyl substitution via hydrolysis, is fundamental in various industrial and pharmaceutical applications.[1] This document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction's mechanistic underpinnings, a detailed and validated experimental protocol, and critical insights into process optimization and safety. We will explore the reaction kinetics, key influencing factors, and robust analytical techniques for product validation, ensuring a reproducible and high-purity synthesis.

Section 1: Theoretical Foundations and Mechanistic Insights

The conversion of phthalic anhydride to phthalic acid is a cornerstone reaction in organic chemistry, representing a classic example of anhydride hydrolysis. Phthalic anhydride itself is a vital industrial chemical, primarily used in the production of plasticizers, dyes, and resins.[1] Understanding the causality behind this transformation is critical for controlling reaction outcomes and optimizing yield and purity.

Reaction Scheme and Mechanism

The synthesis proceeds via the hydrolysis of phthalic anhydride, where water acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride ring. This reaction is technically a nucleophilic acyl substitution.[1] While the hydrolysis is not typically reversible under standard laboratory conditions, it is important to note that phthalic acid can be easily dehydrated back to phthalic anhydride at temperatures exceeding 180°C.[1][2]

The mechanism can be described in two primary steps:

-

Nucleophilic Attack: A water molecule attacks a carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Ring Opening: The intermediate collapses, breaking the acyl-oxygen bond of the anhydride ring and subsequently undergoing a proton transfer to yield the two carboxylic acid functional groups of phthalic acid.

Physicochemical Data

A thorough understanding of the physical and chemical properties of the reactant and product is essential for safe handling and successful execution of the experiment.

| Property | Phthalic Anhydride | Phthalic Acid |

| Molecular Formula | C₈H₄O₃ | C₈H₆O₄ |

| Molar Mass | 148.11 g/mol | 166.13 g/mol |

| Appearance | Colorless to white lustrous solid/needles[3] | White crystalline solid |

| Melting Point | 131 °C | ~210 °C (decomposes) |

| Solubility | Sparingly soluble in cold water; hydrolyzes in hot water[2][4]; soluble in ethanol, acetone | Slightly soluble in cold water; soluble in ethanol, ether |

Reaction Kinetics and Influencing Factors

The rate of hydrolysis is highly dependent on several experimental parameters. Control over these factors is key to process optimization.

-

Temperature: The reaction rate is significantly increased by heating. The use of hot water or steam is standard practice to achieve a reasonable reaction time.[2]

-

pH: The hydrolysis rate is notably dependent on the pH of the solution. The reaction can be catalyzed by both acids and bases.[1] Several bases, including acetate, phosphate, and carbonate, have been shown to accelerate the reaction.[5][6][7]

-

Intramolecular Catalysis: A fascinating aspect of this reaction is the catalytic role of the neighboring carboxyl group in the resulting phthalic acid. This catalysis is effective only when the group is in its ionized (carboxylate) form, a phenomenon observed in kinetic studies.[5][6]

Section 2: Detailed Experimental Protocol

This section outlines a validated, step-by-step procedure for the synthesis of phthalic acid from phthalic anhydride. The protocol is designed for reproducibility and high purity of the final product.

Materials and Reagents

| Reagent/Material | Grade | Supplier Recommendation |

| Phthalic Anhydride | ≥99% Purity | Sigma-Aldrich, Alfa Aesar |

| Deionized Water | Type II or higher | Laboratory Source |

| Hydrochloric Acid (for pH adjustment, optional) | Analytical Grade | Fisher Scientific |

| Activated Charcoal | Decolorizing Grade | Standard Supplier |

Equipment

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

-

Vacuum filtration flask and vacuum source

-

Drying oven or desiccator

-

Melting point apparatus

-

FTIR Spectrometer

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g (approx. 0.0675 mol) of phthalic anhydride.

-

Hydrolysis: Add 100 mL of deionized water to the flask. Attach a reflux condenser and heat the mixture to a gentle boil using a heating mantle. Maintain the reflux for 30-45 minutes. The phthalic anhydride will initially melt and then slowly dissolve as it reacts with the hot water to form the soluble disodium phthalate.[2][4]

-

Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount (approx. 0.5 g) of activated charcoal and bring the solution back to a boil for 5 minutes to remove colored impurities.

-

Crystallization: Turn off the heat and allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath for at least 20 minutes to maximize the crystallization of phthalic acid. The product will precipitate as white needles or plates.

-

Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water (2 x 15 mL) to remove any soluble impurities.

-

Drying: Transfer the purified solid to a pre-weighed watch glass and dry in an oven at 80-90°C until a constant weight is achieved. Alternatively, dry in a desiccator under vacuum.

-

Yield Calculation: Weigh the final product and calculate the percentage yield. A typical yield for this procedure is in the range of 85-95%.

Section 3: Product Characterization and Validation

Confirming the identity and purity of the synthesized this compound is a critical step. The following methods provide a self-validating system for the protocol.

Analytical Techniques

-

Melting Point: Determine the melting point of the dried crystals. Pure phthalic acid has a decomposition temperature of approximately 210-211°C. A sharp melting point close to the literature value is a strong indicator of purity.

-

FTIR Spectroscopy: Acquire an infrared spectrum of the product. Key absorptions to confirm the structure of phthalic acid include:

-

A broad O-H stretching band from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer).

-

A strong C=O stretching band around 1700 cm⁻¹.

-

The disappearance of the characteristic anhydride C=O symmetric and asymmetric stretching peaks (typically around 1845 cm⁻¹ and 1775 cm⁻¹).

-

-

¹H NMR Spectroscopy: In a solvent like DMSO-d₆, the spectrum should show signals for the aromatic protons (typically between 7.5-7.9 ppm) and a very broad singlet for the two acidic carboxylic protons (typically >12 ppm).

-

TLC/HPLC: Purity can be further assessed by thin-layer chromatography or high-performance liquid chromatography against a known standard of phthalic acid.[8]

Expected Yield

| Parameter | Value |

| Moles of Phthalic Anhydride | 0.0675 mol (based on 10.0 g) |

| Theoretical Moles of Phthalic Acid | 0.0675 mol |

| Theoretical Mass of Phthalic Acid | 11.21 g |

| Expected Experimental Yield | 85 - 95% (9.5 - 10.6 g) |

Section 4: Safety, Handling, and Waste Disposal

Adherence to strict safety protocols is mandatory when performing any chemical synthesis.

Hazard Analysis

-

Phthalic Anhydride: It is a skin and respiratory irritant and a sensitizer.[3] Acute exposure can cause irritation to the eyes, skin, and respiratory tract.[3] Chronic exposure may lead to rhinitis, bronchitis, and asthma.[3][9] It can also form combustible dust concentrations in the air.[10][11]

-

Phthalic Acid: Generally considered to have low toxicity but may cause skin and eye irritation.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are required at all times.

-

Hand Protection: Wear nitrile or other chemically resistant gloves.

-

Body Protection: A lab coat must be worn.

-

Respiratory Protection: Operations should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[10][12]

Waste Disposal

All chemical waste, including the filtrate and any unused reagents, should be disposed of in accordance with local and institutional regulations. Aqueous waste should be neutralized before disposal if required.

Section 5: Process Visualization

Visual workflows provide a clear and concise overview of the entire synthesis and analysis process.

References

- Wikipedia. Phthalic anhydride. [Link]

- PubChem. Phthalic Anhydride | C8H4O3 | CID 6811. [Link]

- Andrés, G. O., Granados, A. M., & de Rossi, R. H. (2001). Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates. The Journal of Organic Chemistry, 66(23), 7653–7657. [Link]

- ResearchGate.

- PubMed.

- Sciencemadness Wiki. Phthalic anhydride. [Link]

- PrepChem.com.

- Phthalic Anhydride Hazards Overview and Storage Considerations. [Source URL not available in search results]

- Chemius. Phthalic Anhydride (PA). [Link]

- Thirumalai Chemicals Ltd.

- Royal Society of Chemistry. Analytical Methods. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Phthalic anhydride - Wikipedia [en.wikipedia.org]

- 3. Phthalic Anhydride | C6H4(CO)2O | CID 6811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phthalic anhydride - Sciencemadness Wiki [sciencemadness.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Phthalic anhydride: Pharmacodynamics, Mechanism of action, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]

- 10. westliberty.edu [westliberty.edu]

- 11. thirumalaichemicals.com [thirumalaichemicals.com]

- 12. Phthalic Anhydride Hazards Overview and Storage Considerations - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]

A Technical Guide to 2-(Carboxycarbonyl)benzoic Acid

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of 2-(Carboxycarbonyl)benzoic acid, a pivotal chemical intermediate. The document elucidates its formal nomenclature, physicochemical properties, principal synthesis routes, and characteristic reactivity. Emphasis is placed on its applications as a versatile precursor in organic synthesis, particularly within the pharmaceutical and materials science sectors. Detailed protocols for synthesis and analytical characterization are provided to support researchers in its practical application. This guide serves as a critical resource for professionals engaged in advanced chemical research and development.

Nomenclature and Chemical Identity

The compound referred to as this compound is an aromatic organic acid possessing both a carboxylic acid group and an α-ketoacid substituent on a benzene ring in an ortho arrangement.

The officially recognized IUPAC name for this compound is 2-oxalobenzoic acid .[1] However, it is widely known in scientific literature and commercial catalogs by several synonyms, the most common of which is Phthalonic acid .[1][2][3] Understanding these different names is crucial for conducting thorough literature searches and for unambiguous procurement of the material.

A summary of its key identifiers is presented in Table 1.

Table 1: Chemical Identifiers for 2-Oxalobenzoic Acid

| Identifier | Value | Source |

| Preferred IUPAC Name | 2-Oxalobenzoic acid | [1] |

| Common Synonym | Phthalonic acid | [1][2][3] |

| Other Synonyms | 2-(o-Carboxyphenyl)glyoxylic acid, 2-Carboxy-α-oxobenzeneacetic acid | [2][3] |

| CAS Number | 528-46-1 | [1][4] |

| Molecular Formula | C₉H₆O₅ | [1][4] |

| Molecular Weight | 194.14 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)C(=O)O)C(=O)O | [3][4] |

| InChIKey | LFLOMAIEONDOLV-UHFFFAOYSA-N | [1][4] |

Physicochemical Properties

The physical and chemical properties of 2-oxalobenzoic acid dictate its behavior in chemical reactions, its solubility in various media, and its handling requirements. These properties are fundamental to its application in laboratory synthesis and industrial processes.

Table 2: Key Physicochemical Properties of 2-Oxalobenzoic Acid

| Property | Value | Significance in Research & Development |

| Melting Point | 140 °C | [5][6] |

| pKa | 2.00 ± 0.54 (Predicted) | [3][5] |

| Water Solubility | 535 g/L (15 °C) | [3][6] |

| Appearance | Crystalline Powder | [7] |

| Topological Polar Surface Area (TPSA) | 91.7 Ų | [3] |

The presence of two carboxylic acid groups and a ketone imparts a high degree of polarity, explaining its significant solubility in water.[3][6] Its acidic nature is a key feature, driving its utility in acid-base reactions and as a precursor for ester and amide formation.

Synthesis and Manufacturing

Historically and industrially, the synthesis of related dicarboxylic acids often involves the oxidation of polycyclic aromatic hydrocarbons or their substituted derivatives.[8] For instance, the parent compound phthalic acid was first obtained by the oxidation of naphthalene tetrachloride.[8][9][10] While a specific, widely-cited, single-step synthesis for 2-oxalobenzoic acid from a simple precursor is less common in introductory literature, its formation can be understood through the oxidation of appropriate ortho-substituted benzene derivatives. Precursors for its synthesis can include naphthalene, 1,2-dibromobenzene, and 2-bromobenzoic acid.[11]

A generalized workflow for the synthesis of such functionalized benzoic acids involves oxidation, which can be a vigorous reaction requiring careful control of conditions.

Caption: Generalized workflow for the synthesis of 2-oxalobenzoic acid.

General Laboratory Synthesis Protocol

This protocol outlines a conceptual method based on standard organic chemistry transformations. Note: This is a representative procedure and must be adapted and optimized based on specific precursors and laboratory safety protocols.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, charge the selected ortho-substituted aromatic precursor (1.0 eq).

-

Solvent Addition: Add an appropriate solvent (e.g., water or a biphasic system) to dissolve or suspend the precursor.

-

Reagent Addition: Slowly add a strong oxidizing agent (e.g., potassium permanganate) portion-wise to control the exothermic reaction.

-

Reaction Execution: Heat the mixture to reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and quench any remaining oxidizing agent. Acidify the solution with a strong acid (e.g., HCl) to precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent, such as hot water, to yield pure 2-oxalobenzoic acid.

Key Chemical Reactivity and Applications

The chemical utility of 2-oxalobenzoic acid stems from its trifunctional nature (two carboxylic acids and one ketone). This structure makes it a valuable building block for synthesizing more complex molecules, particularly heterocyclic compounds relevant to medicinal chemistry.

Precursor for Heterocyclic Synthesis

A significant application of compounds with adjacent carbonyl and carboxylic acid functionalities is in the synthesis of heterocycles like phthalazinones.[12][13] 2-Benzoylbenzaldehyde, a closely related structure, is a known precursor for these compounds.[13] By analogy, 2-oxalobenzoic acid can serve as a scaffold for various derivatives. Benzoic acid and its derivatives are widely used as intermediates in the synthesis of more complex medicinal compounds, including those with antifungal or anticancer properties.[14][15]

Caption: Reactivity and synthetic utility of 2-oxalobenzoic acid.

Role in Drug Discovery and Development

The benzoic acid moiety is a well-established scaffold in medicinal chemistry.[14] Its derivatives are explored for a wide range of pharmacological activities. For instance, benzoic acid derivatives are being investigated for their potential to alleviate cancer and for their use in treating skin infections.[14][16] The structural features of 2-oxalobenzoic acid provide multiple points for chemical modification, allowing for the creation of diverse molecular libraries for screening against biological targets. Its role as a precursor to heterocyclic systems is particularly valuable, as these structures are common in approved pharmaceuticals.[13]

Analytical Characterization

Confirming the identity and purity of synthesized 2-oxalobenzoic acid is critical. Standard analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure of the aromatic ring protons. For related compounds like phthalic acid, the aromatic protons appear as a complex multiplet in the range of 7.5-7.7 ppm in DMSO-d₆.[17] The acidic protons of the carboxyl groups would appear as a broad singlet at a much lower field (typically >10 ppm). Analysis of NMR spectra for phthalic acid and its esters has been well-documented, providing a reference for interpreting the spectrum of 2-oxalobenzoic acid.[18][19]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups. Expected characteristic peaks include:

-

O-H Stretch (Carboxylic Acid): A very broad peak from ~2500-3300 cm⁻¹.

-

C=O Stretch (Ketone & Carboxylic Acid): Strong, sharp peaks in the region of ~1680-1750 cm⁻¹. The presence of multiple carbonyls will likely result in a complex band.

-

C=C Stretch (Aromatic): Peaks around ~1600 cm⁻¹ and ~1450 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular ion peak [M]+ would correspond to its molecular weight of 194.14 g/mol .

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 2-oxalobenzoic acid is essential. Based on data for the closely related phthalic acid, the compound should be treated as an irritant.

-

Hazards: Causes skin and serious eye irritation.[20][21] May cause respiratory irritation.[20][21] Dust may form explosive mixtures with air.[7]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[20][22] If dust is generated, use respiratory protection.[20]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood.[20][22] Avoid generating dust.[23] Prevent contact with skin and eyes.[21]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[21][22]

-

Spills: In case of a spill, sweep up the solid material, avoiding dust creation, and place it in an appropriate container for disposal.[7][22]

Conclusion

2-Oxalobenzoic acid, or phthalonic acid, is a highly functionalized aromatic compound with significant potential as a chemical intermediate. Its defined IUPAC nomenclature, well-characterized physicochemical properties, and versatile reactivity make it a valuable tool for synthetic chemists. Its primary application lies in its use as a precursor for complex organic molecules, particularly heterocyclic scaffolds of interest in pharmaceutical and materials science research. The protocols and data presented in this guide provide a foundational resource for scientists and researchers aiming to leverage the synthetic utility of this compound in their development programs.

References

- Turito. (2022, December 14). Phthalic Acid – Chemical Formula, Structure, And Properties.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10710, Phthalonic acid.

- Synquest Labs. (n.d.).

- Wikipedia. (n.d.). Phthalic acid.

- Loba Chemie. (n.d.).

- GeeksforGeeks. (2023, December 20). Phthalic Acid Formula - Structure, Properties, Uses, Sample Questions.

- Penta Chemicals. (2025, February 26).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 129714041, Benzoylformic acid.benzoic acid.

- Carl ROTH. (n.d.).

- ILO and WHO. (2021). ICSC 0768 - PHTHALIC ACID.

- Matrix Fine Chemicals. (n.d.). 2-(CARBOXYMETHYL)BENZOIC ACID | CAS 89-51-0.

- ChemicalBook. (n.d.). phthalonic acid CAS#: 528-46-1.

- ChemWhat. (n.d.). phthalonic acid CAS#: 528-46-1.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4307742, 2-[(2-carboxyphenyl)carbamoyl]benzoic Acid.

- ChemicalBook. (n.d.). Phthalic acid(88-99-3) IR Spectrum.

- Wikidata. (2025, November 6). phthalonic acid.

- Guidechem. (n.d.). phthalonic acid 528-46-1 wiki.

- Rădiţoiu, V., et al. (2008). Synthesis and Characterization of Some Phthalic Acid Derivatives Precursors for Phthalocyanine Chromogens.

- ECHEMI. (n.d.). Buy 2-(Carboxycarbonyl)

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-(Benzylcarbamoyl)benzoic Acid.

- Remko, M., & Polcin, J. (1975). Analysis of nuclear magnetic resonance spectra of phthalic acid and its diesters.

- Aursand, M., et al. (2023).

- Remko, M., & Polcin, J. (1975). Analysis of nuclear magnetic resonance spectra of phthalic acid and its diesters. Chemical Papers.

- NIST. (n.d.). Benzoic acid, 2-benzoyl-. NIST Chemistry WebBook.

- PrepChem.com. (n.d.).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6813, 2-Benzoylbenzoic Acid.

- Organic Syntheses. (2022).

- NIST. (n.d.). Benzoic acid, 2-benzoyl-. NIST Chemistry WebBook.

- NIST. (n.d.). Benzoic acid, 2-benzoyl-. NIST Chemistry WebBook.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18681509, 2-Carboxyoxybenzoic acid.

- CymitQuimica. (n.d.). CAS 85-52-9: 2-Benzoylbenzoic acid.

- Chemsrc. (2025, August 26). This compound | CAS#:528-46-1.

- Wikipedia. (n.d.). 2-Carboxybenzaldehyde.

- Annexe Chem Pvt Ltd. (n.d.).

- Benchchem. (n.d.). 2-Benzoylbenzaldehyde: A Versatile Scaffold for the Synthesis of Heterocyclic Compounds in Drug Discovery.

- Sharma, A., et al. (2024).

- Al-mahallawi, A. M., et al. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry. PubMed Central.

- Abdel-Halim, M., et al. (2025).

Sources

- 1. Phthalonic acid | C9H6O5 | CID 10710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. Page loading... [wap.guidechem.com]

- 4. phthalonic acid - Wikidata [wikidata.org]

- 5. phthalonic acid CAS#: 528-46-1 [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. ICSC 0768 - PHTHALIC ACID [chemicalsafety.ilo.org]

- 8. Phthalic acid - Wikipedia [en.wikipedia.org]

- 9. Phthalic Acid - Formula, Structure, And Properties | Turito [turito.com]

- 10. Phthalic Acid Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 11. This compound | CAS#:528-46-1 | Chemsrc [chemsrc.com]

- 12. 2-Carboxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Formulation of topical gel contains a novel benzoic acid derivative for skin infection treatment: in vitro and in vivo evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phthalic acid(88-99-3) IR Spectrum [m.chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. chemicalpapers.com [chemicalpapers.com]

- 20. synquestlabs.com [synquestlabs.com]

- 21. pentachemicals.eu [pentachemicals.eu]

- 22. lobachemie.com [lobachemie.com]

- 23. carlroth.com [carlroth.com]

solubility of 2-(Carboxycarbonyl)benzoic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 2-(Carboxycarbonyl)benzoic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a compound also known by its synonyms 2-formylbenzoic acid and phthalaldehydic acid.[1] Targeted at researchers, scientists, and professionals in drug development and organic synthesis, this document navigates the theoretical principles governing its solubility, summarizes existing qualitative data, and presents a robust, field-proven experimental protocol for quantitative solubility determination. The guide emphasizes the compound's unique ring-chain tautomerism and its profound impact on solvent interactions, offering a predictive framework for solvent selection and providing the necessary tools for empirical validation.

Introduction: The Duality of this compound

This compound (CAS No: 119-67-5) is an aromatic organic compound featuring both a carboxylic acid and an aldehyde functional group in an ortho position on a benzene ring.[2] This bifunctional nature makes it a valuable precursor in the synthesis of various heterocyclic compounds, including isoindolinones and phthalazinones, which are scaffolds for pharmacologically active molecules like the antihistamine azelastine.[2]

A critical, and often overlooked, feature of this molecule is its existence in a state of ring-chain tautomerism . In solution and in its solid, crystalline form, it predominantly exists not as an open chain, but as its cyclic lactol isomer, 3-hydroxyphthalide .[2] This equilibrium between the open-chain aldehydic acid and the cyclic lactol is the single most important factor governing its solubility, as the two tautomers present vastly different functionalities to the solvent environment.

Understanding and quantifying the solubility of this compound in various organic solvents is paramount for its practical application. In pharmaceutical development, solubility dictates bioavailability and formulation strategies. In synthetic chemistry, it is essential for reaction kinetics, purification (e.g., crystallization), and product yield. This guide provides the foundational knowledge and practical methodologies to master this critical parameter.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is dictated by the principle of similia similibus solvuntur or "like dissolves like." This is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the analysis is complicated by the tautomeric equilibrium.

-

2-Formylbenzoic Acid (Open-Chain Tautomer): This form is highly polar. It possesses a hydrogen bond donor (the carboxylic acid -OH) and multiple hydrogen bond acceptors (the two carbonyl oxygens and the carboxylic hydroxyl oxygen). Its solubility is favored in polar, protic solvents that can engage in extensive hydrogen bonding.

-

3-Hydroxyphthalide (Cyclic Lactol Tautomer): This form is less polar than its open-chain counterpart. While it still has a hydrogen bond donor (-OH group) and acceptors (lactone carbonyl and hydroxyl oxygen), the intramolecular cyclization reduces the overall polarity and accessibility of these groups compared to the open-chain form.[2]

The position of this equilibrium is solvent-dependent, which in turn influences the overall observed solubility.

dot

Caption: Fig 1: Ring-chain tautomerism of the title compound.

Qualitative Solubility Profile

While comprehensive quantitative data is scarce in the literature, a qualitative understanding can be pieced together from various sources. The compound is generally described as soluble in polar organic solvents and sparingly soluble in nonpolar solvents, which aligns with its polar functional groups.[3][4]

| Solvent Class | Specific Solvent | Reported Solubility | Reference(s) |

| Polar Protic | Water | Soluble (535 g/L at 15 °C) | [2][5] |

| Methanol | Soluble | [3][6] | |

| Ethanol | Soluble | [2][3] | |

| Polar Aprotic | Diethyl Ether | Soluble | [2] |

| Nonpolar | Hexane | Limited Solubility | [3] |

| Chloroform | Limited Solubility | [3] |

This qualitative data underscores the necessity for empirical determination to obtain precise solubility values required for process optimization and formulation development.

Experimental Protocol: Gravimetric Solubility Determination

The following protocol describes a robust and reliable gravimetric method for determining the solubility of this compound. This method is based on creating a saturated solution at a specific temperature, separating the dissolved solute from the excess solid, and quantifying the solute mass after solvent evaporation.[7]

Rationale and Self-Validation

This protocol ensures trustworthiness through a key self-validating step: achieving a state of equilibrium. By approaching saturation from both undersaturated (dissolving solid) and potentially supersaturated (cooling a heated solution) states and confirming that the same concentration is reached, the researcher can be confident that the measured value represents the true thermodynamic solubility. The extended equilibration time further ensures this state is reached.

Experimental Workflow Diagram

dot

Caption: Fig 2: Workflow for gravimetric solubility determination.

Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of solid this compound to a known mass of the selected organic solvent in a sealed, screw-cap glass vial. "Excess" means enough solid remains undissolved at equilibrium.

-

Prepare triplicate samples for each solvent and temperature point to ensure statistical validity.

-

-

Equilibration:

-

Place the sealed vials in a constant-temperature shaker bath or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a minimum of 24-48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.

-

-

Phase Separation:

-

Turn off agitation and allow the vials to rest in the constant-temperature environment for at least 4-6 hours, permitting the excess solid to settle completely. This step is critical to avoid aspirating solid particles during sampling.

-

-

Sampling:

-

Carefully withdraw a sample of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).

-

To prevent premature crystallization of the solute upon cooling, pre-heat the syringe to the experimental temperature.

-

-

Quantification:

-

Dispense the filtered supernatant into a pre-weighed (tared) vial. Immediately seal and record the total mass (vial + solution). Calculate the mass of the solution aliquot by subtraction.

-

Remove the solvent under reduced pressure (e.g., using a rotary evaporator or vacuum oven) or by a gentle stream of nitrogen gas.

-

Dry the remaining solid residue to a constant mass in a vacuum oven.

-

Record the final mass (vial + dry residue). Calculate the mass of the dissolved solute by subtraction.

-

-

Calculation:

-

The solubility (S) can be expressed in various units. A common and robust unit is grams of solute per 100 grams of solvent.

-

Mass of Solvent = Mass of Solution Aliquot - Mass of Dissolved Solute

-

Solubility ( g/100g solvent) = (Mass of Dissolved Solute / Mass of Solvent) × 100

-

Predicting Solubility: Solvent Interactions and Influences

A deeper understanding of intermolecular forces allows for a predictive assessment of solubility in different solvent classes.

Molecular Interaction Map

The diagram below illustrates the key interactions between the two tautomers and representative solvent molecules.

dot

Caption: Fig 3: Predicted interactions influencing solubility.

-

Polar Protic Solvents (e.g., Alcohols): These are expected to be excellent solvents. They can act as both hydrogen bond donors and acceptors, effectively solvating both the open-chain and cyclic tautomers. The high polarity of these solvents will likely favor the more polar open-chain form, leading to high solubility.[8][9]

-

Polar Aprotic Solvents (e.g., Ketones, Ethers, Esters): These solvents can only accept hydrogen bonds. They will interact favorably with the hydroxyl groups of both tautomers. Solubility is expected to be good, but likely less than in protic solvents, as the solvent cannot donate hydrogen bonds to the carbonyl oxygens.[8]

-

Nonpolar Solvents (e.g., Hydrocarbons, Chloroform): These solvents interact primarily through weak van der Waals or dispersion forces. Given the high polarity of this compound, its self-association (solute-solute) forces will be much stronger than the potential solute-solvent interactions. Consequently, solubility is expected to be low.[3][8]

Effect of Temperature

For most solid organic compounds, the dissolution process is endothermic, meaning solubility increases with temperature. This relationship can be modeled by the van 't Hoff equation. For practical purposes in drug development and synthesis, determining solubility at several temperatures (e.g., ambient, physiological, and reflux temperatures) is often necessary.

Conclusion

The solubility of this compound is a complex parameter fundamentally controlled by its ring-chain tautomeric equilibrium. While qualitatively understood to be soluble in polar organic solvents, the lack of extensive quantitative data in the public domain necessitates empirical determination for any serious application. By understanding the underlying chemical principles and employing a robust gravimetric protocol as detailed in this guide, researchers can confidently measure and leverage this critical physical property for success in their synthetic and formulation endeavors.

References

- CK-12 Foundation. (2025). Physical Properties of Carboxylic Acids.

- ECHEMI. (n.d.). This compound. JHECHEM CO LTD.

- Solubility of Things. (n.d.). 2-Formylbenzoic Acid.

- University of Babylon. (n.d.). Carboxylic Acids.

- Allmpus. (n.d.). 2-Formylbenzoic Acid (2-Carboxybenzaldehyde).

- Wikipedia. (2023). 2-Carboxybenzaldehyde.

- PubChem, National Center for Biotechnology Information. (n.d.). Phthalaldehydic acid.

- Chemistry LibreTexts. (2022). Physical Properties of Carboxylic Acids.

- ResearchGate. (2018). Determination and correlation for solubility of aromatic acids in solvents.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.

- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

Sources

- 1. Phthalaldehydic acid | C8H6O3 | CID 8406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Carboxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. echemi.com [echemi.com]

- 6. allmpus.com [allmpus.com]

- 7. researchgate.net [researchgate.net]

- 8. CK12-Foundation [flexbooks.ck12.org]

- 9. medical.mu.edu.iq [medical.mu.edu.iq]

2-(Carboxycarbonyl)benzoic acid stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 2-(Carboxycarbonyl)benzoic Acid

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount to the validity and reproducibility of experimental outcomes. This compound, also known as Phthalonic acid, is a versatile aromatic alpha-keto acid used in organic synthesis and as a precursor for various complex molecules. Its unique structure, featuring two carboxylic acid groups and a ketone, dictates its chemical behavior and susceptibility to degradation. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling to ensure its integrity over time.

Chemical Profile and Inherent Reactivity

This compound (C₉H₆O₅) possesses a unique combination of functional groups that define its stability profile. Understanding these groups is key to predicting potential degradation pathways and establishing optimal storage conditions.

-

Alpha-Keto Acid Moiety: The core of its reactivity lies in the alpha-keto acid group. The ketone group is adjacent to a carboxylic acid, which makes the molecule susceptible to decarboxylation, particularly under thermal stress or in the presence of certain catalysts.[1]

-

Aromatic Carboxylic Acid: The second carboxylic acid group, attached directly to the benzene ring, imparts acidic properties to the molecule.

-

Aromatic Ring: The benzene ring itself is relatively stable but can be susceptible to oxidation, especially if stored improperly over long periods.

The interplay of these groups suggests that the primary degradation concerns are decarboxylation, hydrolysis (if wet), and potential oxidation.

Potential Degradation Pathways

While specific degradation kinetics for this compound are not extensively published, its structure allows for the postulation of several likely degradation pathways under suboptimal storage conditions. The most probable pathway is thermal decarboxylation, leading to the formation of 2-formylbenzoic acid.

Sources

A Theoretical Investigation into the Reactivity of 2-(Carboxycarbonyl)benzoic Acid: A Whitepaper

Abstract

2-(Carboxycarbonyl)benzoic acid, also known as phthalonic acid, is a tricarboxylic acid derivative of benzene with significant potential as a precursor in the synthesis of fine chemicals and pharmaceutical agents. Its unique structure, featuring a vicinal carboxylic acid and an α-keto acid substituent, imparts a complex reactivity profile that is not yet fully understood. This technical guide provides a framework for the theoretical investigation of this compound's reactivity using modern computational chemistry techniques. We will explore key reaction pathways, including decarboxylation, intramolecular cyclization, and nucleophilic additions, outlining the rationale for selecting specific theoretical methods and the expected insights that will accelerate its application in synthetic and medicinal chemistry.

Introduction: The Chemical Significance of this compound

This compound (Phthalonic Acid) is an organic compound with the molecular formula C9H6O5[1][2]. It belongs to the class of aromatic carboxylic acids and possesses a unique structural motif: a benzoic acid scaffold substituted at the ortho position with an oxaloacetic acid group. This arrangement of three carboxylic acid functionalities, one of which is an α-keto acid, suggests a rich and varied chemical reactivity.

While its simpler analog, phthalic acid, is a high-volume industrial chemical primarily used in the production of plasticizers and polymers from its anhydride, the chemistry of this compound is less explored.[3][4] Its derivatives, however, are precursors to complex heterocyclic systems like phthalocyanines, which have applications as pigments and in photodynamic therapy[5][6]. Understanding the fundamental reactivity of the parent acid is paramount for developing novel synthetic routes to functionalized derivatives with potential applications in drug development and materials science.

This guide will lay out a comprehensive theoretical approach to elucidating the reactivity of this compound, providing researchers with a robust computational strategy to predict and understand its chemical behavior.

Predicted Reactivity Profile

The reactivity of this compound is governed by the interplay of its three acidic protons and two electrophilic carbonyl carbons. Based on the known chemistry of related dicarboxylic and α-keto acids, we can anticipate several key reaction pathways:

-

Acidity and Deprotonation: The molecule possesses three distinct pKa values. The proximity of the carboxyl groups will influence their respective acidities. Theoretical calculations can accurately predict these pKa values and model the stepwise deprotonation, which is crucial for understanding its behavior in different pH environments.[7][8]

-

Intramolecular Cyclization and Anhydride Formation: Like phthalic acid, this compound is expected to undergo intramolecular cyclization upon heating to form an anhydride. The presence of the additional carbonyl group adds complexity, potentially leading to different cyclization products.

-

Decarboxylation: α-keto acids are known to undergo decarboxylation, often facilitated by heat or catalysis. The α-keto acid moiety in this compound is a prime site for such a reaction, which would lead to 2-benzoylbenzoic acid.[9]

-

Nucleophilic Attack: The carbonyl carbons, particularly the ketone, are susceptible to nucleophilic attack. This opens pathways for the synthesis of a wide range of derivatives.

Theoretical Methodologies for Reactivity Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of organic reactions, offering a balance between computational cost and accuracy.[7][8][10][11] For the study of this compound, a multi-pronged DFT approach is recommended.

Computational Protocol

A validated protocol for investigating the reaction mechanisms would involve the following steps:

-

Geometry Optimization: The ground state geometries of reactants, transition states, intermediates, and products will be optimized.

-

Frequency Calculations: To confirm the nature of the stationary points (minima for stable species, first-order saddle points for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the identified transition state connects the correct reactant and product.

-

Solvation Modeling: To account for the effect of the solvent on the reaction energetics, using a continuum solvation model like the Polarizable Continuum Model (PCM).

Experimental Protocol: DFT Calculation of a Reaction Pathway

Objective: To determine the activation energy and reaction energy for a proposed reaction of this compound.

Methodology:

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Functional and Basis Set:

-

Select a suitable functional, such as B3LYP for general-purpose calculations or M06-2X for improved accuracy with non-covalent interactions and barrier heights.

-

Employ a Pople-style basis set like 6-311+G(d,p) or a Dunning-type basis set like aug-cc-pVTZ for higher accuracy.

-

-

Reactant and Product Optimization:

-

Build the initial structures of the reactant(s) and product(s).

-

Perform a geometry optimization calculation for each structure.

-

-

Transition State Search:

-

Use a method like the Berny algorithm (OPT=TS) or a synchronous transit-guided quasi-Newton (QST2/QST3) method to locate the transition state geometry.

-

The initial guess for the transition state can be based on the structures of the reactant and product.

-

-

Frequency Analysis:

-

Perform a frequency calculation on all optimized structures.

-

Confirm that reactants and products have all positive frequencies.

-

Verify that the transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

-

-

IRC Calculation:

-

Run an IRC calculation starting from the transition state geometry to ensure it connects the desired reactant and product minima.

-

-

Energy Calculation:

-

Extract the electronic energies, ZPVE corrections, and Gibbs free energies from the frequency calculation output files.

-

Calculate the activation energy (ΔG‡) as the difference in Gibbs free energy between the transition state and the reactant(s).

-

Calculate the reaction energy (ΔGr) as the difference in Gibbs free energy between the product(s) and the reactant(s).

-

Case Study: Theoretical Investigation of Decarboxylation

The decarboxylation of the α-keto acid moiety in this compound to form 2-benzoylbenzoic acid[9] presents an excellent case for theoretical study.

Proposed Reaction Mechanism

The reaction likely proceeds through a cyclic transition state, potentially facilitated by an intramolecular proton transfer from the adjacent carboxylic acid group.

Computational Workflow Diagram

Caption: Workflow for calculating the decarboxylation reaction pathway.

Expected Insights

-

Activation Barrier: The calculated activation energy will determine the feasibility of the reaction under different temperature conditions.

-

Solvent Effects: Modeling the reaction in different solvents will reveal their influence on the reaction rate.

-

Substituent Effects: The protocol can be extended to study how electron-donating or electron-withdrawing groups on the aromatic ring affect the decarboxylation barrier, providing valuable information for catalyst design.

Applications in Drug Development

The structural core of this compound is a versatile scaffold. Its controlled modification can lead to a variety of heterocyclic compounds and other complex molecules of pharmaceutical interest. Theoretical studies can guide these synthetic efforts by:

-

Predicting Site Selectivity: In reactions with multiple possible outcomes, computational analysis can predict the most likely product by comparing the activation barriers of competing pathways.

-

Designing Novel Derivatives: By understanding the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can design derivatives with tailored electronic and reactivity properties.

-

Rationalizing Reaction Mechanisms: A detailed theoretical understanding of reaction mechanisms can help in optimizing reaction conditions to improve yields and reduce byproducts.

Conclusion and Future Directions